Benzenesulfonic acid, 2,2'-thiobis[5-amino-

Description

Properties

IUPAC Name |

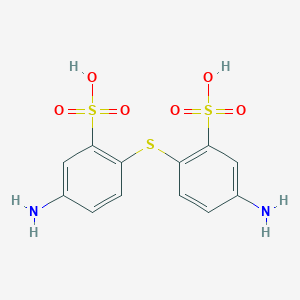

5-amino-2-(4-amino-2-sulfophenyl)sulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6S3/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBFUBKXMBQCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)SC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059479 | |

| Record name | Benzenesulfonic acid, 2,2'-thiobis[5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-86-5 | |

| Record name | 2,2′-Thiobis[5-aminobenzenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,2'-thiobis(5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioanilinedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-thiobis[5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-thiobis[5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiobis(5-aminobenzenesulphonic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzenesulfonic acid, 2,2'-thiobis[5-amino-] (CAS Number: 118-86-5) is a compound with significant biological activity, particularly in biochemical reactions and cellular processes. This article reviews its mechanisms of action, biochemical properties, and relevant studies that illustrate its effects on biological systems.

- Molecular Formula : C₁₂H₁₂N₂O₆S

- Molecular Weight : 376.43 g/mol

- Density : 1.84 g/cm³

Benzenesulfonic acid, 2,2'-thiobis[5-amino-] exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways. It can act as an inhibitor or activator, influencing the activity of sulfonation enzymes that catalyze the transfer of sulfonate groups to other molecules.

- Cell Signaling Modulation : It affects cell signaling pathways by modulating transcription factors, which can lead to alterations in gene expression and cellular metabolism.

- Toxicological Effects : In animal models, high doses have been associated with toxicity, including renal damage and alterations in body weight. For instance, studies have shown that doses above 1000 mg/kg can lead to nephropathy and other systemic effects .

Cellular Effects

- Gene Expression : The compound influences gene expression by interacting with transcription factors.

- Metabolic Activity : It alters the activity of metabolic enzymes, impacting overall metabolic flux within cells.

Dosage Effects

Research indicates that the effects of benzenesulfonic acid vary significantly with dosage:

Toxicity Studies

A notable study assessed the toxicity of benzenesulfonic acid in rats and mice:

- Rats : Application of a permanent hair dye formulation containing the compound at 0.2% led to mild dermal effects such as scabbing and fissuring.

- Mice : Doses of 1000 mg/kg resulted in renal toxicity characterized by tubular damage and increased basophilia of the tubular epithelium .

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 0.2% topical | Mild scabbing, fissuring |

| Mice | ≥1000 | Nephropathy, increased urine pigmentation |

Metabolic Pathways

The compound is metabolized by sulfonation enzymes leading to the formation of various metabolites that participate in further biochemical pathways. This metabolism is critical for understanding its biological function and potential therapeutic applications .

Research Findings

Recent studies have highlighted the potential therapeutic applications of benzenesulfonic acid derivatives:

- Compounds with similar structures have been shown to target cancer cells effectively by inhibiting anti-apoptotic proteins such as Mcl-1 and Bfl-1 . These findings suggest that modifications to the benzenesulfonic acid structure could enhance its selectivity and efficacy against specific cancer types.

Scientific Research Applications

Applications Overview

-

Synthesis of Dyes and Pigments

- Benzenesulfonic acid derivatives are crucial intermediates in the production of various dyes and pigments. The compound's sulfonic acid group enhances solubility in water, making it suitable for dye applications.

-

Analytical Chemistry

- The compound can be effectively separated and analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column, using a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

-

Pharmaceutical Research

- The potential pharmaceutical applications of benzenesulfonic acid derivatives include their use as intermediates in drug synthesis. The compound's structural properties allow it to participate in various chemical reactions that are essential for developing new therapeutic agents.

Case Study 1: Synthesis Methodology

A synthetic method for producing 2-amino-5-methoxy benzenesulfonic acid has been documented, which highlights the importance of benzenesulfonic acid derivatives in organic synthesis. This method emphasizes a non-toxic process with a high yield (over 82%), showcasing the compound's utility in creating safer synthetic pathways .

Case Study 2: HPLC Application

In a practical application involving HPLC, benzenesulfonic acid, 2,2'-thiobis[5-amino-] was analyzed under reverse phase conditions. The study confirmed that the compound could be effectively isolated from impurities, demonstrating its relevance in quality control within pharmaceutical manufacturing .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 118-86-5 .

- Molecular Formula : C₁₂H₁₂N₂O₆S₃ (MW: 376.43 g/mol) .

- Synonyms: 6,6'-Thiodimetanilic acid, NSC 7838 .

- Structure: Composed of two benzene rings linked by a thioether (–S–) bridge, with amino (–NH₂) and sulfonic acid (–SO₃H) groups at the 5-positions of each ring .

Key Properties :

- High solubility in water due to sulfonic acid groups.

- Applications: Intermediate in dye synthesis, corrosion inhibitors, and surfactants .

Table 1: Structural and Functional Comparison

Key Differences :

Bridging Groups :

- Thioether (–S–) : Imparts moderate chemical stability but susceptibility to oxidation compared to ethenediyl (–CH=CH–) or biphenyl bridges .

- Ethenediyl (–CH=CH–) : Enhances conjugation and UV absorption, making it suitable for optical applications .

- Biphenyl (–C₆H₄–C₆H₄–) : Provides rigidity and thermal stability, ideal for high-temperature dye processes .

Substituent Effects: Sulfonic Acid Groups: All compounds exhibit high water solubility due to –SO₃H, but derivatives with triazine or hydroxyl groups (e.g., ) show enhanced biodegradability . Amino Groups: The –NH₂ groups in 2,2'-thiobis[5-aminobenzenesulfonic acid] enable coupling reactions in dye synthesis, whereas triazine substituents () improve binding to cellulose .

Ethenediyl Derivatives: Classified as safer for industrial use under OECD biodegradability criteria .

Synthetic Complexity :

- The thioether bridge in 118-86-5 requires sulfur-based coupling agents, while ethenediyl-linked compounds (e.g., 81-11-8) are synthesized via Wittig or Heck reactions .

Table 2: Physical and Chemical Properties

Preparation Methods

Table 1: Key Reaction Parameters and Outcomes

Q & A

Q. Q2: How is the structural integrity of this compound confirmed in academic research?

Answer: Characterization involves:

- Spectroscopy: NMR (¹H/¹³C) to confirm aromatic proton environments and sulfonic acid groups. For example, the ethenediyl bridge shows distinct coupling constants in ¹H NMR .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₄N₂O₆S₂ for CAS 81-11-8) .

- Elemental Analysis: To validate stoichiometry (e.g., sulfur content via combustion analysis) .

Advanced Research Questions

Q. Q3: How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Answer: Data contradictions often arise from:

- Tautomerism: Amino and sulfonic acid groups may exhibit tautomeric shifts. Use pH-controlled NMR (e.g., D₂O with NaOD) to stabilize specific forms .

- Impurities: By-products like unreacted benzenesulfonyl chloride (CAS 98-09-9) or incomplete coupling intermediates require HPLC-MS for identification .

- Crystallinity: X-ray diffraction (XRD) can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. Q4: What methodologies optimize the yield of 2,2'-thiobis[5-aminobenzenesulfonic acid] derivatives?

Answer: Optimization strategies include:

Q. Q5: How do environmental factors affect the stability of this compound in aqueous systems?

Answer: Stability studies involve:

- pH-Dependent Degradation: The sulfonic acid group hydrolyzes under alkaline conditions (pH > 9). Use buffered solutions (pH 4–7) for long-term storage .

- Photodegradation: UV-Vis spectroscopy tracks decomposition products (e.g., nitroso derivatives) under light exposure .

- Thermal Analysis: TGA/DSC identifies decomposition temperatures (e.g., melting points 45–50°C for benzenesulfonic acid monohydrate) .

Regulatory and Environmental Considerations

Q. Q6: What are the EPA guidelines for handling derivatives of this compound?

Answer: Under 40 CFR §721.9790, significant new use rules (SNURs) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.